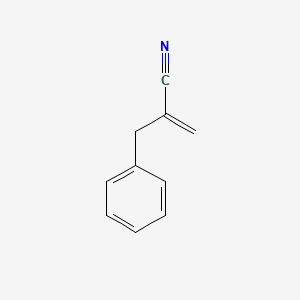

Benzenepropanenitrile, alpha-methylene-

Description

Benzenepropanenitrile, alpha-methylene- (CAS: Not explicitly listed in evidence; structure: H₂C=C(CN)CH₂Ph) is a nitrile derivative characterized by a benzene ring attached to a propene backbone with a cyano (-CN) group at the alpha-methylene position . This compound is of interest in environmental and flavor chemistry due to its presence in volatile organic compound (VOC) profiles, particularly in plant-based matrices such as Pugionium species and fermented foods like sauerkraut . Its structural features influence its volatility, reactivity, and interactions with microbial communities.

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-benzylprop-2-enenitrile |

InChI |

InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6H,1,7H2 |

InChI Key |

ARBPOEAGKXLZHI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C#N |

Synonyms |

2-methylene-3-phenylpropanenitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

- Benzenepropanenitrile, alpha-methylene-: Features a benzene ring, a propene chain with a terminal cyano group, and a methylene group at the alpha position .

- 3-Methyl-2-butenenitrile: Contains a branched alkene chain with a cyano group; lacks aromaticity, leading to lower molecular weight and higher volatility .

- Benzyl nitrile (Phenylacetonitrile) : Simpler structure with a benzene ring directly attached to a nitrile group, resulting in higher polarity compared to alpha-methylene derivatives .

- Benzenebutanenitrile : Longer alkyl chain (four carbons) between the benzene ring and nitrile group, altering hydrophobicity and microbial degradation pathways .

Physical and Thermodynamic Properties

- Key Observations: Benzenepropanenitrile exhibits higher retention indices (Kovats: 1237, Linear: 2041) than benzyl nitrile, indicating lower volatility due to its extended alkyl chain . The beta-oxo derivative (CAS 614-16-4) has a notably higher boiling point (433.20 K), attributed to the electron-withdrawing oxo group enhancing intermolecular interactions .

Analytical and Environmental Behavior

Volatile Organic Compound (VOC) Profiles

- Benzenepropanenitrile was identified as a marker compound in Pugionium species using SPME/GC-MS, with a VIP score >1, highlighting its significance in flavor differentiation .

- Comparative Abundance: In environmental samples, benzenepropanenitrile had a peak area of 119 (relative content: 0.07%), significantly lower than benzyl nitrile (peak area: 1442, 0.83%) . 3-Methyl-2-butenenitrile was co-identified in the same studies, suggesting shared biosynthetic pathways (e.g., glucosinolate degradation) but divergent volatility profiles .

Microbial Interactions

- Negative Correlations : Pseudomonas and Chloroplast microbiota showed strong negative correlations with benzenepropanenitrile in sauerkraut, implying microbial degradation or sequestration .

- Contrast with Other Nitriles : Octanenitrile and benzenebutanenitrile also correlated negatively with Chloroplast, but benzenepropanenitrile’s unique structure may result in distinct degradation kinetics .

Functional Derivatives and Analogues

Substituted Derivatives

Industrial Relevance

- Derivatives like benzenepropanenitrile, beta-oxo- (CAS 614-16-4) are intermediates in synthesizing agrochemicals and dyes, leveraging their reactivity for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.